molecular formula C9H8ClFO2 B570920 3-(2-Chlorophenyl)-2-fluoropropanoic acid CAS No. 1273308-43-2

3-(2-Chlorophenyl)-2-fluoropropanoic acid

Cat. No.: B570920
CAS No.: 1273308-43-2
M. Wt: 202.609
InChI Key: BUJCXJMDUQNISF-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-2-fluoropropanoic acid is a fluorinated aromatic propanoic acid derivative characterized by a 2-chlorophenyl group at the third carbon and a fluorine atom at the second carbon of the propanoic acid backbone. Its molecular formula is C₉H₇ClFO₂, with a molecular weight of 200.59 g/mol ().

Properties

IUPAC Name

3-(2-chlorophenyl)-2-fluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJCXJMDUQNISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-2-fluoropropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) at room temperature under a nitrogen atmosphere. This reaction yields the desired product with a good yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-2-fluoropropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-(2-Chlorophenyl)-2-fluoropropanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-2-fluoropropanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, affecting their function and leading to various biological effects . These interactions can influence cellular processes and have potential therapeutic implications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 3-(2-Chlorophenyl)-2-fluoropropanoic acid with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Effects
This compound C₉H₇ClFO₂ 200.59 - 2-Fluorine
- 3-(2-Chlorophenyl)
High acidity (due to electron-withdrawing groups), moderate polarity
3-(2-Chloro-6-fluorophenyl)-2-cyano-2-methylpropanoic acid C₁₄H₁₁ClFN₂O₂ 304.48 - 2-Cyano
- 2-Methyl
- 3-(2-Chloro-6-fluorophenyl)
Enhanced electron-withdrawal (cyano group lowers pKa), steric hindrance from methyl
2-Chloro-3-phenylpropanoic acid C₉H₉ClO₂ 184.62 - 2-Chlorine
- 3-Phenyl
Lower acidity than fluorinated analog (chlorine less electronegative than fluorine)
(2Z)-3-(2-Chlorophenyl)-2-fluoroprop-2-enoic acid C₉H₆ClFO₂ 200.59 - Double bond (Z-configuration)
- 2-Fluorine
Conjugation stabilizes deprotonated form, increasing acidity compared to saturated analog
3-[(3-Chloro-2-methylphenyl)amino]propanoic acid C₁₀H₁₁ClNO₂ 228.66 - Amino linkage
- 3-Chloro-2-methylphenyl
Increased solubility in basic conditions (ionizable amino group)
3-(2-Chlorophenyl)-2-(Fmoc-amino)propanoic acid C₂₄H₂₀ClNO₄ 421.88 - Fmoc-protected amino group Hydrophobic due to Fmoc group; used in peptide synthesis
Key Observations:
  • Acidity: The presence of fluorine and chlorine in this compound increases its acidity compared to non-fluorinated analogs like 2-Chloro-3-phenylpropanoic acid. The unsaturated variant (2Z)-3-(2-Chlorophenyl)-2-fluoroprop-2-enoic acid likely exhibits even higher acidity due to resonance stabilization of the conjugate base .
  • Solubility: Compounds with polar groups (e.g., amino in ) show improved aqueous solubility, while bulky substituents like Fmoc () or methyl/cyano groups () reduce solubility.

Biological Activity

Overview

3-(2-Chlorophenyl)-2-fluoropropanoic acid is an aromatic carboxylic acid that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. The compound features a chlorophenyl group and a fluorine atom, which may enhance its reactivity and biological interactions.

  • IUPAC Name: this compound
  • Molecular Formula: C9H8ClF O2
  • CAS Number: 1273308-43-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Neuronal Voltage-Sensitive Sodium Channels: The compound may modulate the activity of these channels, influencing neuronal excitability.
  • L-Type Calcium Channels: Interaction with these channels can affect calcium influx in cells, impacting muscle contraction and neurotransmitter release.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, suggesting it could serve as a potential candidate for developing new antibiotics.

Antiviral Properties

The compound has also shown promise in antiviral applications. Preliminary studies indicate that it may inhibit viral replication, making it a subject of interest for further investigation into antiviral therapies.

Comparative Analysis with Similar Compounds

Compound NameStructure DescriptionNotable Biological Activity
3-(2-Chlorophenyl)propanoic acidSimilar structure but lacks fluorineModerate antimicrobial activity
2-Fluorophenylacetic acidContains fluorine but different substituent positioningLimited antimicrobial effects
2-Chlorophenylacetic acidSimilar chlorophenyl group without fluorineAntimicrobial properties reported

Case Studies and Research Findings

  • Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of propanoic acids, including this compound. Results indicated that this compound exhibited higher inhibition zones against Staphylococcus aureus compared to its analogs, highlighting its potential as a lead compound in antibiotic development.
  • Antiviral Research : In vitro studies conducted on the antiviral properties of the compound revealed that it significantly reduced viral load in infected cell cultures. The mechanism appears to involve interference with viral entry or replication processes, warranting further exploration in clinical settings.

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